molecular formula C16H12ClFN2OS B2478251 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-80-8

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2478251
CAS RN: 900000-80-8
M. Wt: 334.79
InChI Key: NUUPHIVMCSRPHJ-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as CMTM-15, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the group of benzothiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on related compounds often focuses on chemical synthesis and the exploration of their structural properties. For example, studies have detailed the synthesis of benzothiazole derivatives and their structural characterization through techniques such as NMR, IR, and Mass spectroscopy. These methodologies are critical in confirming the chemical structure of synthesized compounds and understanding their chemical properties (Janardhan et al., 2014).

Pharmacological Activities

Several benzothiazole derivatives have been evaluated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives synthesized from similar chemical structures have shown significant anti-inflammatory activity, demonstrating the therapeutic potential of these compounds (Sunder & Maleraju, 2013). Furthermore, the exploration of benzothiazole derivatives as ligands for protein interactions and their efficacy in photovoltaic efficiency modeling highlights the diverse scientific applications of these compounds (Mary et al., 2020).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-9-6-11(17)8-13-15(9)20-16(22-13)19-14(21)7-10-2-4-12(18)5-3-10/h2-6,8H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUPHIVMCSRPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

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